molecular formula C17H9BrFNO4 B4558151 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4558151
M. Wt: 390.2 g/mol
InChI Key: ZRTKIJZKHAAUGN-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C17H9BrFNO4 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.96990 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Research into novel synthesis methods involves the development of compounds with fluorine atoms or other functional groups, enhancing reactivity or targeting specific biological activities. For instance, the microwave-induced synthesis of fluorobenzamides, containing thiazole and thiazolidine, has shown promising antimicrobial analogs. These derivatives demonstrate enhanced antimicrobial activity, attributed to the presence of fluorine atoms in their structure (Desai, Rajpara, & Joshi, 2013). This approach underscores the importance of fluorinated compounds in developing new antimicrobial agents.

Antimicrobial Properties

The investigation into antimicrobial properties focuses on novel compounds' efficacy against a range of pathogens. The synthesis of new benzofuran-based derivatives, including thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole, explores their potential in combating bacterial and fungal infections. These compounds are tested for their antimicrobial efficiency, providing insights into their potential therapeutic applications (Dawood, Farag, & Abdel‐Aziz, 2007).

Organometallic Chemistry and Catalysis

In organometallic chemistry, the focus is on synthesizing complexes that can act as catalysts for carbon-carbon bond formation, an essential process in organic synthesis. The development of platinum(II) NCN pincer complexes demonstrates their utility in facilitating such reactions, contributing to the broader field of catalysis and synthetic methodology (Fossey & Richards, 2004). These complexes represent a critical step in advancing the synthesis of complex organic molecules.

Properties

IUPAC Name

(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrFNO4/c18-12-7-15-14(22-8-23-15)6-10(12)5-13-17(21)24-16(20-13)9-2-1-3-11(19)4-9/h1-7H,8H2/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTKIJZKHAAUGN-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.